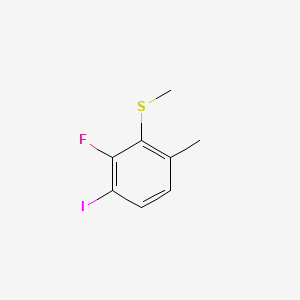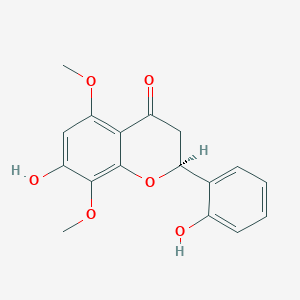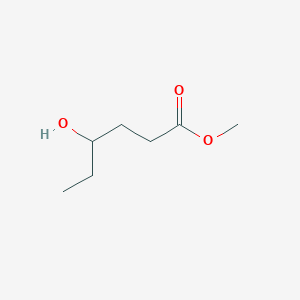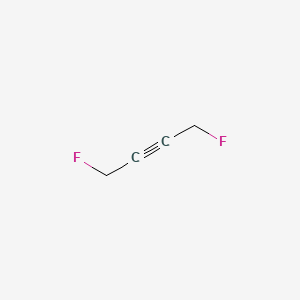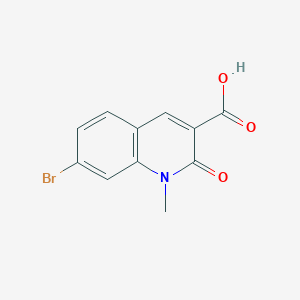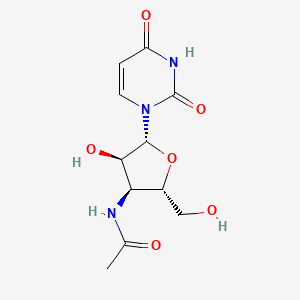
3'-Deoxy-3'-acetamido-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-acetamido-uridine: is a nucleoside analog with the chemical formula C₁₁H₁₅N₃O₆ . It is a derivative of uridine, where the 3’-hydroxyl group is replaced by an acetamido group. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-acetamido-uridine typically involves the modification of uridineThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-acetamido-uridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and crystallization are employed for purification .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Deoxy-3’-acetamido-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted uridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3’-Deoxy-3’-acetamido-uridine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor in the development of novel compounds with potential therapeutic applications .
Biology: In molecular biology, this compound is utilized in the study of nucleic acid interactions and enzyme mechanisms. It is often incorporated into synthetic oligonucleotides to investigate the effects of specific modifications on DNA and RNA structure and function .
Medicine: 3’-Deoxy-3’-acetamido-uridine has shown promise in medicinal chemistry as a potential antiviral and anticancer agent. Its unique structure allows it to interfere with viral replication and tumor cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. Its ability to be modified at various positions makes it a versatile scaffold for drug design .
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-acetamido-uridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The acetamido group at the 3’ position prevents proper base pairing and elongation of nucleic acid chains, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Molecular Targets and Pathways:
DNA and RNA Polymerases: The compound inhibits these enzymes by acting as a chain terminator.
Enzyme Inhibition: It can inhibit enzymes involved in nucleic acid metabolism, further disrupting cellular processes.
Comparación Con Compuestos Similares
3’-Deoxy-3’-fluoro-uridine: Similar structure but with a fluorine atom at the 3’ position.
3’-Deoxy-3’-azido-uridine: Contains an azido group at the 3’ position.
3’-Deoxy-3’-amino-uridine: Features an amino group at the 3’ position.
Uniqueness: 3’-Deoxy-3’-acetamido-uridine is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in research and drug development .
Propiedades
Fórmula molecular |
C11H15N3O6 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-8-6(4-15)20-10(9(8)18)14-3-2-7(17)13-11(14)19/h2-3,6,8-10,15,18H,4H2,1H3,(H,12,16)(H,13,17,19)/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
BUUSLPRPRSICHU-PEBGCTIMSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
SMILES canónico |
CC(=O)NC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



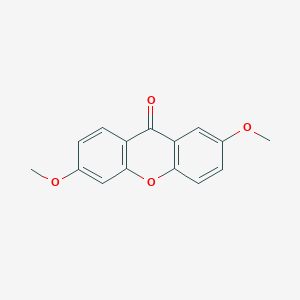
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
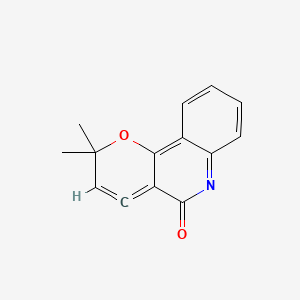
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
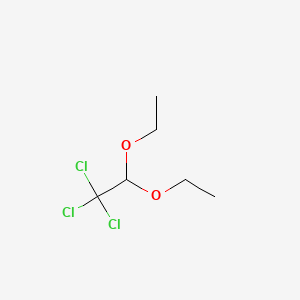
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
